molecular formula C18H18N4O B278889 N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278889
M. Wt: 306.4 g/mol
InChI Key: BNOCRSLLDNOVSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as EMCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound belongs to the class of triazole derivatives and has been extensively studied for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, studies have shown that this compound exerts its effects by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to modulate the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have potential neuroprotective effects, and may help to prevent the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages as a research tool. It is a potent and selective inhibitor of cancer cell growth, making it a valuable tool for studying the mechanisms of cancer cell proliferation. This compound is also relatively easy to synthesize, and can be produced in large quantities. However, there are also limitations to the use of this compound in lab experiments. This compound is a complex molecule, and its synthesis requires careful attention to detail and precise control over reaction conditions. In addition, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the development of novel derivatives of this compound that may have improved efficacy and selectivity. Another area of interest is the study of the potential neuroprotective effects of this compound, and its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action of this compound, and to identify potential off-target effects that may complicate its use as a research tool.

Synthesis Methods

The synthesis of N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylphenylhydrazine, ethyl 4-aminobenzoate, and 4-methylbenzoyl chloride in the presence of a catalyst. The reaction proceeds in a stepwise manner, resulting in the formation of the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and precise control over reaction conditions.

Scientific Research Applications

N-(4-ethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer properties and can inhibit the growth and proliferation of cancer cells. This compound has also been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C18H18N4O/c1-3-14-6-8-15(9-7-14)20-18(23)17-19-12-22(21-17)16-10-4-13(2)5-11-16/h4-12H,3H2,1-2H3,(H,20,23)

InChI Key

BNOCRSLLDNOVSH-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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